molecular formula C8H10FNO B2593027 1-(2-Fluoropyridin-3-yl)propan-1-ol CAS No. 1055306-54-1

1-(2-Fluoropyridin-3-yl)propan-1-ol

Cat. No. B2593027
Key on ui cas rn: 1055306-54-1
M. Wt: 155.172
InChI Key: OGZCIWSSUHWGIX-UHFFFAOYSA-N
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Patent
US08198267B2

Procedure details

A freshly prepared LDA solution (68.0 mmol) in 500 ml of THF is cooled to −75° C., and 6.00 g (61.8 mmol) of 2-fluoropyridine are added. The mixture is left to stir at this temperature for 2 h, in the course of which a suspension forms. Thereafter, 4.31 g (74.2 mmol) of propanal are added, in the course of which the internal temperature rises to −45° C. After 2 h, the mixture is allowed to come to RT, poured onto saturated ammonium chloride solution and extracted three times with tert-butyl methyl ether. The combined organic phases are washed with sodium chloride solution, dried over sodium sulfate and concentrated. They are purified by chromatography on silica gel (eluent: dichloromethane, then dichloromethane/methanol=25:1). This affords 8.00 g (76% of theory) of the title compound.
Name
Quantity
68 mmol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
4.31 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.[CH:16](=[O:19])[CH2:17][CH3:18].[Cl-].[NH4+]>C1COCC1>[F:9][C:10]1[C:15]([CH:16]([OH:19])[CH2:17][CH3:18])=[CH:14][CH:13]=[CH:12][N:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
68 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
FC1=NC=CC=C1
Step Three
Name
Quantity
4.31 g
Type
reactant
Smiles
C(CC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
to stir at this temperature for 2 h, in the course of which a suspension forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
rises to −45° C
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to come to RT
EXTRACTION
Type
EXTRACTION
Details
extracted three times with tert-butyl methyl ether
WASH
Type
WASH
Details
The combined organic phases are washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
They are purified by chromatography on silica gel (eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=NC=CC=C1C(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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